2-(Aziridin-1-yl)benzaldehyde
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Overview
Description
2-(Aziridin-1-yl)benzaldehyde is an organic compound that features an aziridine ring attached to a benzaldehyde moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive. The presence of the benzaldehyde group adds further reactivity, making this compound an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)benzaldehyde typically involves the reaction of aziridine with benzaldehyde under controlled conditions. One common method is the nucleophilic addition of aziridine to benzaldehyde, followed by cyclization to form the aziridine ring. This reaction often requires a base such as triethylamine and is carried out in a solvent like acetonitrile .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-energy electrophilic nitrogen reagents or nitrene precursors. These reagents facilitate the aziridination of alkenes, which is a key step in the synthesis of aziridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(Aziridin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under acidic or basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aziridin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Medicine: Explored for its cytotoxic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)benzaldehyde involves the reactivity of the aziridine ring and the aldehyde group. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oxime: Similar structure with an oxime group instead of the aldehyde group.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Features a sulfonyl group, making it more stable and less reactive.
Uniqueness: 2-(Aziridin-1-yl)benzaldehyde is unique due to the combination of the highly reactive aziridine ring and the aldehyde group. This dual reactivity makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-(aziridin-1-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-8-3-1-2-4-9(8)10-5-6-10/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREMRKDDFZIXQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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